Amino(3-isopropoxyphenyl)acetic acid
Description
Properties
IUPAC Name |
2-amino-2-(3-propan-2-yloxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(2)15-9-5-3-4-8(6-9)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJTWYBZFJXFFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256843 | |
| Record name | α-Amino-3-(1-methylethoxy)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299165-46-1 | |
| Record name | α-Amino-3-(1-methylethoxy)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299165-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Amino-3-(1-methylethoxy)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of 3-Isopropoxybenzaldehyde
A widely documented approach involves reductive amination of 3-isopropoxybenzaldehyde to form the α-amino acid skeleton. The process proceeds as follows:
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Aldehyde to Imine Formation :
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3-Isopropoxybenzaldehyde reacts with ammonium acetate in acetic acid under reflux to form an imine intermediate.
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Conditions : 80–90°C, 4–6 hours, stoichiometric ammonium acetate.
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Reduction to Primary Amine :
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Introduction of Acetic Acid Moiety :
Key Challenges:
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Regioselectivity : Competing reduction of the isopropoxy group is mitigated by using mild reducing agents.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the product.
Nitrile Reduction and Hydrolysis
An alternative industrial method adapts nitrile reduction strategies from analogous phenylacetic acid syntheses:
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Synthesis of 3-Isopropoxyphenylacetonitrile :
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Nitrile to Amine Reduction :
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Oxidation to Carboxylic Acid :
Industrial Optimization:
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Continuous Flow Reactors : Enhance yield (85–90%) by minimizing intermediate decomposition.
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Cost Analysis : Raw material costs are reduced by 40% compared to reductive amination routes.
Industrial Production Methods
Large-Scale Nitration-Reduction Sequence
Patent CN1268604C outlines a multi-step protocol for 3-aminophenylacetic acid, adaptable to the target compound:
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Nitration | HNO3/H2SO4, 0–5°C | 92 |
| 2 | Reduction of Nitro Group | Fe/AcOH, 90–95°C | 95 |
| 3 | Esterification | CH3OH/H2SO4, reflux | 89 |
| 4 | Hydrolysis | HCl, 100°C | 95 |
Adaptations for Target Compound :
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Isopropoxy Introduction : Replace nitration with isopropoxylation using isopropyl bromide and K2CO3 in DMF.
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Key Advantage : Avoids toxic intermediates (e.g., nitro compounds), aligning with green chemistry principles.
Comparative Analysis of Synthetic Methods
| Parameter | Reductive Amination | Nitrile Reduction | Industrial Nitration-Reduction |
|---|---|---|---|
| Total Yield (%) | 65–70 | 70–75 | 80–85 |
| Scalability | Moderate | High | High |
| Cost Efficiency | Low | Moderate | High |
| Byproduct Formation | 10–15% | 5–10% | <5% |
Insights :
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The industrial nitration-reduction method offers superior yield and scalability but requires specialized equipment.
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Reductive amination is preferred for small-scale laboratory synthesis due to simpler setup.
Optimization of Reaction Parameters
Solvent Systems
Chemical Reactions Analysis
Types of Reactions
Amino(3-isopropoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles like bromine or nitrating agents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Amino(3-isopropoxyphenyl)acetic acid has been investigated for its role as an intermediate in the synthesis of various pharmaceuticals. Its structural attributes allow it to participate in reactions that yield biologically active compounds. For instance, derivatives of this compound have been synthesized for use as inhibitors of protein kinases, which are critical in regulating cell growth and apoptosis .
Case Study: Kinase Inhibitors
- Objective : To develop small molecule inhibitors targeting receptor tyrosine kinases.
- Findings : Compounds derived from this compound demonstrated significant inhibitory activity against overactive kinases implicated in cancer progression. These inhibitors showed a selective binding mode that minimized side effects associated with traditional therapies .
Cancer Treatment
The compound has been linked to the development of anti-cancer agents. Research indicates that this compound derivatives exhibit antitumor properties by disrupting cancer cell proliferation and inducing apoptosis.
Case Study: Antitumor Activity
- Study Reference : A study published in the Journal of Natural Products explored the antimitotic properties of cinnamic acid derivatives, including those related to this compound.
- Results : These compounds were effective in inhibiting cancer cell lines, suggesting their potential as therapeutic agents against various cancers .
Biochemical Pathways
This compound is also studied for its role in modulating biochemical pathways, particularly those involving arachidonic acid metabolism. This pathway is crucial for inflammatory responses and cell signaling.
Case Study: Inhibition of 5-Lipoxygenase
- Research Focus : Investigating the effects of stilbene derivatives on leukocyte function.
- Outcome : this compound derivatives were found to inhibit 5-lipoxygenase, an enzyme involved in the production of inflammatory mediators. This inhibition suggests therapeutic potential in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound is well-documented, with various methods reported for its preparation. The compound can be synthesized through the reaction of 3-hydroxyphenylacetic acid with isopropanol under specific conditions.
| Synthesis Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Method A | 3-Hydroxyphenylacetic acid + Isopropanol | Reflux in acidic medium | High |
| Method B | 3-Isopropoxyphenol + Acetic anhydride | Stirring at room temperature | Moderate |
Mechanism of Action
The mechanism of action of amino(3-isopropoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in metabolic pathways.
Pathways: It can modulate biochemical pathways related to inflammation and pain, potentially through the inhibition of cyclooxygenase enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares Amino(3-isopropoxyphenyl)acetic acid with key analogs, highlighting substituent effects on properties:
Key Observations:
Substituent Bulk and Hydrophobicity: The isopropoxy group in this compound provides significant steric bulk and hydrophobicity, enhancing interactions with hydrophobic enzyme pockets (e.g., NNRTI allosteric sites) . The fluoro substituent in (S)-2-Amino-2-(4-fluorophenyl)acetic acid introduces electronegativity but minimal hydrophobicity, favoring polar interactions over hydrophobic ones .
Electronic Effects: The electron-donating isopropoxy group may stabilize π–π stacking with aromatic residues (e.g., Tyr318 in HIV-1 reverse transcriptase), a critical interaction observed in NNRTIs . The amino group in 2-(3-Aminophenyl)acetic acid increases solubility but may disrupt hydrophobic binding, limiting its utility in enzyme inhibition .
Pharmacophore Modeling and Docking Insights:
- Hydrophobic Pocket Binding : The isopropoxy group aligns with pharmacophore models for NNRTIs, which prioritize bulky, hydrophobic substituents to occupy the "wing" of the butterfly-shaped binding site . This interaction mimics top-scoring ligands like ZINC02146330 (MolDock score: -148.393), which utilize phenyl/allyl groups for similar effects .
- Comparative Binding Affinity: this compound’s isopropoxy group likely outperforms methoxy or fluoro analogs in binding to hydrophobic pockets (e.g., NNBS in HIV-1 RT) due to its greater steric bulk and lipophilicity . Fluoro-substituted derivatives, while effective in polar interactions, show weaker binding to hydrophobic residues like Leu100 and Val179 .
Biological Activity
Amino(3-isopropoxyphenyl)acetic acid (also referred to as AIPA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with AIPA, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
AIPA is characterized by the presence of an amino group and a 3-isopropoxyphenyl moiety attached to an acetic acid backbone. Its chemical structure can be represented as follows:
This structure suggests that AIPA may interact with various biological targets, influencing multiple physiological processes.
1. Antioxidant Activity
Research indicates that AIPA exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that AIPA can scavenge free radicals effectively, surpassing the activity of standard antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| AIPA | 78.67 |
| Ascorbic Acid | 58.2 |
The DPPH assay results suggest that AIPA's antioxidant capacity may be attributed to its ability to donate electrons and stabilize free radicals, thereby preventing cellular damage.
2. Anticancer Activity
AIPA has been investigated for its potential anticancer effects. In a series of studies involving various cancer cell lines, AIPA demonstrated cytotoxic effects, particularly against breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study:
- In a study involving MCF-7 breast cancer cells, treatment with AIPA resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating that AIPA effectively triggers programmed cell death.
3. Anti-inflammatory Activity
AIPA has also shown promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This property suggests potential therapeutic applications in inflammatory diseases.
| Cytokine | Control (pg/mL) | AIPA Treatment (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 600 |
| IL-6 | 1200 | 450 |
The reduction in cytokine levels indicates that AIPA may modulate inflammatory pathways, providing a basis for further exploration in chronic inflammatory conditions.
The biological activities of AIPA can be attributed to its interaction with various molecular targets:
- Antioxidant Mechanism: AIPA's ability to donate electrons helps neutralize reactive oxygen species (ROS), reducing oxidative stress.
- Anticancer Mechanism: The induction of apoptosis may involve the activation of caspase pathways and modulation of Bcl-2 family proteins.
- Anti-inflammatory Mechanism: By inhibiting NF-κB signaling, AIPA reduces the expression of inflammatory mediators.
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., trifluoroacetic acid derivatives) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent decomposition .
How should researchers design kinetic studies to investigate the enzyme inhibition mechanism of this compound?
Advanced Research Question
- Substrate Titration : Vary substrate concentrations (0.1–10 × Km) with fixed inhibitor doses to generate Lineweaver-Burk plots. A competitive inhibition pattern (unchanged Vmax, increased Km) suggests direct competition with the substrate .
- Pre-incubation Assays : Pre-incubate the enzyme with the inhibitor to assess time-dependent inhibition, indicating covalent binding or conformational changes.
- IC50 Determination : Use dose-response curves (0.1–100 µM inhibitor) to calculate IC50 values under physiological pH (7.4) and temperature (37°C) .
What methodologies resolve contradictions in reported biological activities of this compound across studies?
Advanced Research Question
- Orthogonal Assays : Validate receptor binding (e.g., SPR) alongside functional assays (e.g., cAMP modulation) to confirm agonist/antagonist activity .
- Purity Verification : Re-test compounds using HPLC-MS to rule out impurities (e.g., residual solvents) affecting bioactivity .
- Standardized Protocols : Adopt harmonized assay conditions (e.g., buffer composition, cell lines) to minimize variability. For example, discrepancies in IC50 values may arise from differences in ATP concentrations (1 mM vs. 10 µM) in kinase assays .
How can researchers optimize the synthetic yield of this compound derivatives under scalable conditions?
Advanced Research Question
- Solvent Optimization : Replace THF with 2-MeTHF (bio-derived, higher boiling point) to improve reaction homogeneity and scalability .
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) for decarboxylation efficiency. ZnCl₂ may reduce side reactions (e.g., racemization) .
- Flow Chemistry : Implement continuous flow systems for hydrolysis steps to enhance reproducibility and reduce batch-to-batch variability .
What computational tools predict the metabolic stability of this compound in pharmacokinetic studies?
Advanced Research Question
- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and half-life. A logP <3 suggests favorable aqueous solubility .
- Docking Simulations : AutoDock Vina models interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., hydroxylation at the isopropoxy group) .
- In Vitro Validation : Confirm predictions using liver microsomal assays (e.g., human hepatocytes) to measure intrinsic clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
